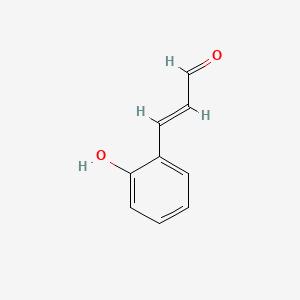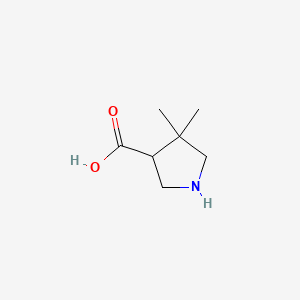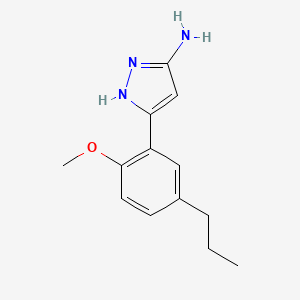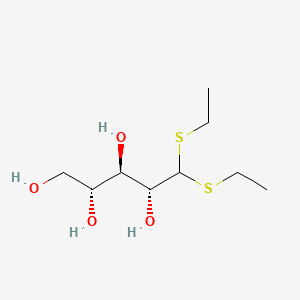
2-Hydroxycinnamaldehyde
Vue d'ensemble
Description
2-Hydroxycinnamaldehyde (HCA) is a natural product found in Cryptocarya amygdalina . It is a member of cinnamaldehydes and has the molecular formula C9H8O2 . The molecular weight of HCA is 148.16 g/mol .
Synthesis Analysis
The synthesis of cinnamaldehydes, including 2-Hydroxycinnamaldehyde, involves various chemical reactions . The electrophilicity of the trans-cinnamaldehydes affects the antibacterial activity .Molecular Structure Analysis
The IUPAC name of 2-Hydroxycinnamaldehyde is (E)-3-(2-hydroxyphenyl)prop-2-enal . The InChI and SMILES strings provide a detailed description of its molecular structure .Chemical Reactions Analysis
2-Hydroxycinnamaldehyde has been found to exhibit anticancer effects through multiple mechanisms . It also shows significant effects in the treatment of psoriasis .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxycinnamaldehyde include a density of 1.2±0.1 g/cm3, a boiling point of 311.3±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .Applications De Recherche Scientifique
Apoptosis Induction in Leukemia Cells
2’-HCA has been shown to induce apoptosis in human promyelocytic leukemia HL-60 cells . This is achieved through the activation of mitochondrial pathways, including the translocation of Bim and Bax from the cytosol to mitochondria, downregulation of Bcl-2 protein expression, cytochrome c release into the cytosol, loss of mitochondrial membrane potential, and caspase activation .
Regulation of ROS-Dependent JNK Pathway
The compound also regulates the ROS-Dependent JNK Pathway, leading to apoptosis in leukemia cells . 2’-HCA induces the activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase1/2 (ERK1/2) in HL-60 cells .
Inhibition of Epithelial-Mesenchymal Transition in Breast Cancer Cells
2’-HCA inhibits the epithelial-mesenchymal transition (EMT) in breast cancer cells . EMT plays a critical role in cancer progression and in maintaining cancer stem cell properties . 2’-HCA suppresses Snail via the nuclear translocalization of GSK-3β, which results in the transcriptional upregulation of E-cadherin .
Activation of Transcription Factor KLF17
2’-HCA activates the transcription factor KLF17, which suppresses Id-1 . This indicates that 2’-HCA inhibits EMT by multiple transcriptional programs .
Anti-Metastatic Effect in Breast Cancer Model
The compound has an anti-metastatic effect in a breast cancer model . It significantly inhibits lung metastasis in a mouse orthotopic breast cancer model .
Anti-Angiogenic, Anti-Proliferative, and Anti-Inflammatory Effects
2’-HCA and its derivative, 2’-benzoyloxycinnamaldehyde, have been reported to have anti-angiogenic, anti-proliferative, and anti-inflammatory effects in several human cancer cells and RAW 264.7 macrophage cells .
Mécanisme D'action
Target of Action
2-Hydroxycinnamaldehyde (HCA) primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. It has been closely associated with the development of various cancers . HCA also targets the Wnt/β-catenin pathway, which is involved in regulating cellular processes such as cell proliferation and differentiation .
Mode of Action
HCA interacts with its targets by inhibiting their signaling pathways. It suppresses the STAT3 signaling pathway, which leads to the inhibition of cancer cell proliferation . HCA also inhibits the Wnt/β-catenin pathway, thereby affecting cell proliferation and differentiation . Additionally, HCA induces epithelial reversion by suppressing Snail via the nuclear translocalization of GSK-3β, which results in the transcriptional upregulation of E-cadherin .
Biochemical Pathways
HCA affects several biochemical pathways. It inhibits the STAT3 and Wnt/β-catenin signaling pathways, leading to changes in cell proliferation and differentiation . HCA also impacts the Epithelial-Mesenchymal Transition (EMT) , a process critical for cancer progression and the maintenance of cancer stem cell properties . By suppressing Snail and upregulating E-cadherin, HCA inhibits EMT .
Pharmacokinetics
The pharmacokinetics of HCA have been characterized in male Sprague-Dawley rats. After either intravenous or oral uptake, HCA is rapidly converted to o-coumaric acid . The half-lives of both HCA and its derivative, 2-benzoyloxycinnamaldehyde (BCA), are approximately 2 hours .
Result of Action
The action of HCA results in several molecular and cellular effects. It induces apoptosis in cancer cells and inhibits their proliferation . HCA also suppresses EMT, leading to the inhibition of cancer progression . Furthermore, HCA treatment significantly inhibits lung metastasis in a mouse orthotopic breast cancer model .
Action Environment
The action of HCA can be influenced by environmental factors. For instance, the systemic administration of cinnamaldehyde, from which HCA is derived, significantly suppressed tumor formation in vivo, suggesting that these compounds function to suppress tumorigenesis at physiological levels . .
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(2-hydroxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-7,11H/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDNZCQPDVTDET-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295133 | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hydroxycinnamaldehyde | |
CAS RN |
60125-23-7, 3541-42-2 | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60125-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamaldehyde, o-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003541422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxycinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 - 132 °C | |
| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-Hydroxycinnamaldehyde (2-HCA) exhibits anti-tumor activity primarily by suppressing the Wnt/β-catenin signaling pathway. [, ] It achieves this by inhibiting the binding of β-catenin/T-cell factor (TCF) complexes to their target genes in the nucleus. [, ] This, in turn, leads to the downregulation of Wnt target genes like c-myc and cyclin D1, which are involved in cell proliferation and survival. [, ] Additionally, 2-HCA has been shown to induce apoptosis through HSF1-mediated BAG3 expression. []
A:
- Spectroscopic Data: For detailed spectroscopic data (NMR, IR, UV-Vis), please refer to the original research articles. [, ]
ANone: Specific details on material compatibility and stability of 2-HCA under various conditions are limited in the provided research articles. Further investigations are needed to fully understand its performance and applications in different environments.
A: While 2-HCA itself may not be a catalyst, it serves as a valuable building block in various organic reactions. It is frequently employed in iminium ion catalysis, vinylogous iminium ion catalysis, and reactions involving dienamine and trienamine activations. [] These reactions have been used to synthesize complex molecules like chiral polycyclic tetrahydrocarbazoles, benzofused dioxa[3.3.1] and oxa[4.3.1] methylene-bridged compounds, and chiral polysubstituted bridged bicyclic ketals. [, , ]
A: Molecular docking studies have demonstrated the interaction of 2-HCA with potential target proteins like STAT3, supporting its anti-inflammatory effects. [] Further computational studies, including QSAR models, could be valuable in understanding its activity and designing more potent derivatives.
A: Research suggests that the hydroxyl group at the ortho position of the cinnamaldehyde is crucial for its antitumor activity. [, , ] Derivatives like 2-benzoyloxycinnamaldehyde (BCA) also exhibit significant anti-tumor effects. [, , ] Further studies are needed to fully elucidate the impact of structural modifications on potency, selectivity, and other pharmacological properties.
A: While specific data on its stability under various conditions is limited in the provided research, it has been successfully isolated and characterized from natural sources. [, ] Formulation strategies to improve its stability, solubility, or bioavailability would be beneficial for its therapeutic development.
ANone: Specific SHE regulations regarding 2-HCA may vary depending on the region and intended application. It's crucial to consult and comply with all relevant regulations for safe handling, use, and disposal.
A: Studies on 2-benzoyloxycinnamaldehyde (BCA), a derivative of 2-HCA, reveal rapid metabolism to 2-HCA and subsequently to o-coumaric acid in rats. [] Further research is necessary to fully elucidate the ADME properties of 2-HCA itself and its in vivo activity and efficacy.
A: 2-HCA exhibits potent antiproliferative effects against various cancer cells, including colorectal, [, ] head and neck, [] and oral cancer cells. [] In vivo studies using xenograft models demonstrate significant tumor growth inhibition. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1352405.png)

![1,4-Di([2,2':6',2''-terpyridin]-4'-yl)benzene](/img/structure/B1352409.png)

![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1352417.png)






